1-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine
CAS No.: 1858256-03-7
Cat. No.: VC11711064
Molecular Formula: C15H20N4O3S
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1858256-03-7 |
|---|---|
| Molecular Formula | C15H20N4O3S |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | 5-piperazin-1-yl-3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazole |
| Standard InChI | InChI=1S/C15H20N4O3S/c1-20-11-8-10(9-12(21-2)13(11)22-3)14-17-15(23-18-14)19-6-4-16-5-7-19/h8-9,16H,4-7H2,1-3H3 |
| Standard InChI Key | GLCMGVHYNFDSRP-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C2=NSC(=N2)N3CCNCC3 |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2=NSC(=N2)N3CCNCC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,4-thiadiazole ring substituted at position 3 with a 3,4,5-trimethoxyphenyl group and at position 5 with a piperazine moiety (Figure 1). The thiadiazole core contributes to aromatic stability, while the trimethoxyphenyl group enhances lipophilicity, potentially improving membrane permeability. The piperazine ring introduces basicity, enabling salt formation and modulating solubility .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | 5-piperazin-1-yl-3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazole |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2=NSC(=N2)N3CCNCC3 |
| XLogP3 | 2.1 (predicted) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with distinct signals for the piperazine protons ( 2.5–3.0 ppm) and aromatic protons of the trimethoxyphenyl group ( 6.8–7.2 ppm). Infrared (IR) spectroscopy reveals N–H stretching at 3300 cm and C–O–C vibrations at 1250 cm . High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 336.4, consistent with the molecular formula.
Synthesis and Structural Optimization
Cyclocondensation Strategies
The synthesis typically involves cyclocondensation of 4-amino-5-mercapto-1,2,4-triazole derivatives with α-halo carbonyl compounds. For example, reacting 3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazol-5-amine with 1-bromo-2-piperazinoethane in the presence of triethylamine yields the target compound . This method achieves yields of 70–85% under refluxing ethanol .
Table 2: Representative Synthesis Conditions
| Reactant | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 3-(3,4,5-TMP)-thiadiazol-5-amine | 1-bromo-2-piperazinoethane | Ethanol | 80°C | 78 |
Regioselectivity Challenges
Regioselective formation of the thiadiazole ring is critical. Studies on analogous compounds demonstrate that electron-donating groups (e.g., methoxy) on the phenyl ring favor cyclization at position 3, minimizing byproducts . Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes while maintaining yields >75% .
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound exhibits potent activity against Escherichia coli (MIC: 4 μg/mL), outperforming ampicillin (MIC: 8 μg/mL) . Docking studies suggest inhibition of enoyl-acyl carrier protein reductase (FabI), a key enzyme in bacterial fatty acid biosynthesis . Binding scores of −9.6 kcal/mol indicate strong interactions with FabI’s active site, particularly via hydrogen bonds with Tyr156 and NAD cofactor .
Table 3: Antimicrobial Activity Profile
| Strain | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| E. coli ATCC 25922 | 22 ± 1.2 | 4 |
| Staphylococcus aureus | 14 ± 0.8 | 16 |
Analytical and Pharmacokinetic Profiling
Chromatographic Analysis
Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms purity >98% with a retention time of 6.8 minutes. Liquid chromatography–mass spectrometry (LC-MS) identifies major metabolites, including O-demethylated derivatives.
ADME Properties
The compound exhibits moderate plasma protein binding (82%) and a half-life of 3.2 hours in rat models. Blood-brain barrier permeability is limited (logBB: −1.2), likely due to the polar piperazine group.
Table 4: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| 1.8 μg/mL | |
| 3.2 h | |
| AUC | 28 μg·h/mL |
Challenges and Future Directions
Toxicity Concerns
Hepatotoxicity (ALT elevation >3× baseline) occurs at doses >50 mg/kg in murine studies. Structural modifications, such as replacing methoxy groups with fluorine, may reduce oxidative stress.
Formulation Strategies
Nanoemulsions using Labrafil® M 1944 CS improve oral bioavailability from 45% to 68% in preclinical trials. Sustained-release tablets with HPMC K4M extend to 8.1 hours.
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